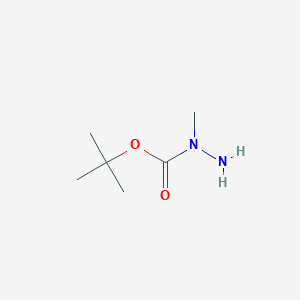

1-Boc-1-methylhydrazine

Description

Historical Context and Evolution of Hydrazine (B178648) Reagents in Chemical Transformations

The journey of hydrazine and its derivatives in organic chemistry began in the late 19th century. The name "hydrazine" was first coined by Emil Fischer in 1875, who was investigating mono-substituted hydrazine compounds. psu.edu A few years later, in 1887, Theodor Curtius was the first to synthesize hydrazine sulfate. researchgate.net Early applications of hydrazine derivatives were prominently showcased by Fischer's work on carbohydrates, where phenylhydrazine (B124118) played a crucial role in the formation of crystalline osazone derivatives, a key method for the identification and differentiation of monosaccharides. psu.educlockss.org

Over the years, the repertoire of hydrazine-based reagents expanded significantly. The Raschig process, developed in the early 20th century, provided a viable industrial method for the production of hydrazine, paving the way for its broader use. researchgate.netacs.org The Wolff-Kishner reduction, which utilizes hydrazine to deoxygenate carbonyl compounds, became a cornerstone transformation in organic synthesis. psu.edu

The development of substituted hydrazines, such as methylhydrazine, further broadened the synthetic utility of this class of compounds. Early methods for the synthesis of methylhydrazine included the methylation of benzalazine (B126859) followed by hydrolysis, as described by Thiele. orgsyn.org However, direct alkylation of hydrazine often leads to mixtures of products, necessitating the development of more controlled synthetic strategies. psu.edu This need for selectivity in reactions involving the multifunctional hydrazine nucleus set the stage for the introduction of protecting group strategies.

Strategic Importance of the Boc-Protected Hydrazine Moiety in Synthetic Design

The advent of protecting group chemistry revolutionized organic synthesis, allowing for the selective transformation of one functional group in the presence of others. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and hydrazines due to its ease of introduction and its stability under a wide range of reaction conditions, yet facile removal under mild acidic conditions. semanticscholar.org

In the context of hydrazines, the Boc group offers several strategic advantages. Since monosubstituted hydrazines tend to undergo further alkylation on the same nitrogen atom, protecting one of the nitrogen atoms is crucial to direct subsequent reactions to the desired position. psu.edu The Boc group effectively shields one of the nitrogen atoms of the hydrazine moiety, reducing its nucleophilicity and allowing for selective functionalization of the unprotected nitrogen. This control is critical in multi-step syntheses where the hydrazine group needs to be preserved through various reaction conditions before its reactivity is harnessed in a later step.

The stability of the Boc group to basic and nucleophilic conditions makes it compatible with a wide array of synthetic transformations, including those involving organometallic reagents. Furthermore, the development of solvent-free methods for the Boc-protection of hydrazines has provided more environmentally friendly and efficient synthetic routes. semanticscholar.org The ability to selectively deprotect the Boc-protected hydrazine under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, allows for the timely unmasking of the reactive hydrazine functionality for subsequent transformations like condensation reactions with carbonyl compounds to form hydrazones or cyclization reactions to generate heterocyclic systems.

Scope and Research Significance of 1-Boc-1-methylhydrazine as a Key Building Block

This compound serves as a pivotal starting material for the regioselective preparation of a variety of substituted hydrazines and heterocyclic compounds. researchgate.net Its utility is demonstrated in its application as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. lookchem.combiosynth.com

A significant area of application for this compound is in the synthesis of heterocyclic compounds. For instance, it reacts with 1,2,4-benzenetricarboxylic anhydride (B1165640) to produce 2-methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid in good yield. It is also a key precursor in the synthesis of various pyrazole (B372694) derivatives, which are known to exhibit a wide range of biological activities. ktu.edunih.govbeilstein-journals.orgnih.gov The Boc-protected nitrogen allows for controlled reactions with dicarbonyl compounds or their equivalents, leading to the formation of specifically substituted pyrazole rings.

Furthermore, this compound has found application in multicomponent reactions, such as the Ugi tetrazole reaction. nih.govrug.nl In these reactions, the protected hydrazine participates in the formation of complex molecular scaffolds, which can be further modified to generate libraries of diverse compounds for drug discovery. nih.govrug.nl The ability to perform post-cyclization modifications under both acidic and basic conditions highlights the versatility of the intermediates derived from this building block. nih.govrug.nl

In the realm of medicinal chemistry, this compound is a valuable intermediate. It has been utilized in the synthesis of aza-amino acid containing peptides, which can exhibit enhanced stability and bioactivity. The controlled introduction of the methylhydrazine moiety is crucial for creating these peptide mimetics. nih.govkirj.ee The compound also serves as a precursor for the synthesis of inhibitors of enzymes such as histone deacetylases (HDACs).

The straightforward preparation of this compound, typically by the reaction of methylhydrazine with di-tert-butyl dicarbonate (B1257347), adds to its appeal as a synthetic building block. researchgate.net The reaction proceeds in high yield and the product is often of sufficient purity to be used without further purification. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 21075-83-2 | nih.govsigmaaldrich.com |

| Molecular Formula | C₆H₁₄N₂O₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 146.19 g/mol | nih.govsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 0.985 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 186 °C | lookchem.com |

| Flash Point | 71 °C | lookchem.comvwr.com |

| Refractive Index | n20/D 1.436 | sigmaaldrich.com |

| Solubility | Soluble in most organic solvents | researchgate.net |

Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

|---|---|---|

| ¹H NMR (CDCl₃) | Spectra have been recorded. | semanticscholar.org |

| ¹³C NMR (CDCl₃) | Spectra have been recorded. | semanticscholar.org |

| ATR-IR | Spectra available. | nih.gov |

| InChI | 1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3 | nih.govsigmaaldrich.com |

| InChIKey | IHMQNZFRFVYNDS-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | CN(N)C(=O)OC(C)(C)C | sigmaaldrich.com |

Table of Compounds

| Compound Name |

|---|

| 1,2,4-Benzenetricarboxylic anhydride |

| This compound |

| 2-Methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid |

| Di-tert-butyl dicarbonate |

| Hydrazine |

| Hydrazine sulfate |

| Methylhydrazine |

| Phenylhydrazine |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-amino-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMQNZFRFVYNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395881 | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21075-83-2 | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Boc 1 Methylhydrazine Production

Direct N-Boc Protection of Methylhydrazine

The most common and straightforward method for the preparation of 1-Boc-1-methylhydrazine involves the direct protection of the methylhydrazine nitrogen atom with a tert-butoxycarbonyl (Boc) group. This reaction is typically achieved by treating methylhydrazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the direct N-Boc protection is highly dependent on the chosen reaction conditions and solvent system. Research has demonstrated that the reaction proceeds effectively in a variety of organic solvents. High yields, generally in the range of 80-90%, have been reported when the reaction is conducted in solvents such as deuterated chloroform (B151607) (CDCl₃), ethanol, methanol (B129727), or tetrahydrofuran (B95107) (THF) under cooling conditions. researchgate.net The choice of solvent can influence reaction time and work-up procedures. Key factors for optimization also include maintaining a controlled temperature, ranging from ambient to reflux, and precise stoichiometric control of the reactants to minimize the formation of by-products. The use of anhydrous conditions and an inert atmosphere is also recommended to prevent side reactions and enhance the purity of the final product.

Strategies for Yield Maximization and Purity Assessment

To maximize the yield of this compound, careful control over the reaction stoichiometry is crucial. The reaction progress can be monitored using thin-layer chromatography (TLC) with a mobile phase such as 80% ethyl acetate (B1210297) in hexane (B92381) to ensure the stability of the intermediate. Upon completion, purification is often achieved through methods like crystallization or chromatography.

Purity assessment is a critical step to ensure the suitability of the compound for subsequent applications. Standard analytical techniques are employed to verify the identity and purity of this compound. Gas chromatography (GC) is a common method for determining purity, with commercially available batches often exhibiting a purity of over 97.0%. vwr.com Spectroscopic methods are also vital for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the integrity of the Boc-group and the methylhydrazine structure, while Infrared (IR) spectroscopy can detect the characteristic carbonyl stretch of the Boc group.

Alternative Preparative Routes

Beyond the direct protection method, alternative synthetic strategies have been developed to produce this compound. These routes can offer advantages in specific contexts or provide access to the compound from different starting materials.

Synthesis from N-Boc-aminophthalimide via Mitsunobu Methylation and Subsequent Deprotection

An alternative pathway to this compound begins with N-Boc-aminophthalimide. This route involves a two-step process:

Mitsunobu Methylation: N-Boc-aminophthalimide undergoes methylation under Mitsunobu conditions. researchgate.net The Mitsunobu reaction allows for the alkylation of the nitrogen atom.

Dephthaloylation: The resulting methylated intermediate is then subjected to dephthaloylation, typically using methylamine-hydrazine (MeNHNH₂), to release the desired this compound. researchgate.net

Advancements in Sustainable and Green Chemistry Approaches for its Synthesis

Role as a Nitrogen Protecting Group in Hydrazine (B178648) Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under various conditions and its straightforward removal under mild acidic conditions. researchgate.netmasterorganicchemistry.com In the context of hydrazine chemistry, this compound serves as a critical reagent where the Boc group temporarily masks one of the nitrogen atoms, allowing for selective functionalization of the other.

The synthesis of this compound involves the selective protection of methylhydrazine. The Boc group is typically introduced by reacting methylhydrazine with di-tert-butyl dicarbonate (Boc₂O). semanticscholar.orgfishersci.co.uk This reaction is often performed in the presence of a base or without a catalyst, taking advantage of the nucleophilicity of the hydrazine. semanticscholar.org The protection occurs preferentially on the substituted nitrogen atom.

Deprotection, or the removal of the Boc group, is most commonly achieved under acidic conditions. masterorganicchemistry.comfishersci.co.uk Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are effective for this transformation. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the deprotected hydrazine. masterorganicchemistry.com While less common, some Boc-protected amines can be deprotected under specific basic conditions, though this is highly substrate-dependent. acsgcipr.org

Table 1: Protection and Deprotection Strategies for this compound

| Transformation | Typical Reagents | Common Solvents | General Conditions |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Room temperature |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Dioxane, Ethyl acetate | Room temperature, 2-12 hours |

The primary utility of this compound in multi-step syntheses is its ability to control selectivity.

Regioselectivity is the preference for a reaction to occur at one specific site over other possible positions. wikipedia.orgdurgapurgovtcollege.ac.in In methylhydrazine, both nitrogen atoms are nucleophilic. By protecting one nitrogen with the bulky and electron-withdrawing Boc group, its nucleophilicity is significantly diminished. This directs subsequent reactions, such as alkylations or acylations, to occur exclusively at the terminal, unprotected -NH₂ group. This control is crucial for the synthesis of complex substituted hydrazines where specific connectivity is required.

Chemoselectivity refers to a reagent's preference to react with one functional group over others within a molecule. study.comslideshare.net The free -NH₂ group of this compound can act as a potent nucleophile. In a molecule containing multiple electrophilic sites (e.g., esters, ketones, and alkyl halides), reaction conditions can be tuned to favor the reaction of the hydrazine's terminal nitrogen over the other functional groups. Conversely, the Boc-protected hydrazine moiety is stable to a wide range of non-acidic reagents, allowing chemists to perform modifications on other parts of the molecule without affecting the protected hydrazine.

Applications in Carbon-Nitrogen Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for the construction of pharmaceuticals, agrochemicals, and materials. nptel.ac.innih.gov this compound is a valuable building block in this area, particularly in reactions catalyzed by transition metals. biolmolchem.commdpi.com

Transition-metal catalysis provides powerful and efficient pathways for forming C-N bonds. Catalysts based on copper and palladium are especially prominent in these transformations.

Copper-catalyzed C-N cross-coupling reactions represent a significant method for the synthesis of N-aryl and N-heteroaryl compounds. While specific literature detailing the use of this compound in these reactions is specialized, the principles extend from the broader field of copper-catalyzed aminations. These reactions typically involve the coupling of an amine or hydrazine derivative with an aryl halide or boronic acid. Copper catalysts are often favored for their lower cost and unique reactivity profile compared to palladium. For instance, copper-mediated reactions of monosubstituted hydrazones (derived from hydrazines) with carbon tetrachloride are known to proceed via radical intermediates to form new C-N and N=N bonds. mdpi.com

Table 2: Generalized Copper-Catalyzed Hydrazination

| Aryl Source (Ar-X) | Copper Source | Ligand | Base | Solvent |

|---|---|---|---|---|

| Aryl Iodide, Aryl Bromide | CuI, Cu₂O, Cu(OAc)₂ | Phenanthroline, L-proline, Diamines | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for C-N bond formation. The Buchwald-Hartwig amination, for example, allows for the coupling of a wide range of amines and related nitrogen nucleophiles with aryl and vinyl halides or triflates.

This compound can be employed as the nitrogen nucleophile in such reactions to synthesize N-aryl or N-vinyl protected hydrazines. A notable application is the palladium-catalyzed coupling of tert-butyl carbazate (a related Boc-protected hydrazine) with alkenyl halides, which provides a general route to N-Boc-N-alkenylhydrazines. nih.govresearchgate.net This methodology is directly applicable to this compound for accessing more complex substituted hydrazine structures. The catalytic cycle for these reactions typically involves oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, coordination of the hydrazine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the palladium(0) catalyst. nih.gov

Compound Glossary

Nucleophilic Additions and Condensation Reactions

This compound, also known as tert-butyl 2-methylcarbazate, serves as a key building block in organic synthesis, primarily due to the nucleophilic character of its terminal amino group. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms effectively modulates the molecule's reactivity. This electronic modification deactivates the N1 nitrogen (attached to the Boc group) towards electrophiles, thereby allowing the terminal N2 nitrogen to act as the primary nucleophilic center.

This directed reactivity is fundamental to its role in nucleophilic addition and condensation reactions. It readily reacts with a variety of electrophilic partners, most notably carbonyl compounds such as aldehydes, ketones, and their derivatives. For instance, in the initial step of heterocycle formation, the terminal nitrogen of this compound attacks an electrophilic carbon center, such as a carbonyl carbon of a 1,3-dicarbonyl compound, to form a hydrazone or enamine intermediate. This step is a classic example of a condensation reaction, involving the formation of a carbon-nitrogen double bond with the elimination of a water molecule. The Boc group's steric bulk and electronic influence are crucial in guiding these initial interactions, setting the stage for subsequent intramolecular cyclization events.

Utility in Heterocyclic Compound Synthesis

The structural attributes of this compound make it an exceptionally useful reagent for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.govnih.gov These heterocyclic scaffolds are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govrsc.org The reagent provides a protected N-methylamino fragment, which can be incorporated into a ring system, with the Boc group offering a convenient handle for deprotection or further synthetic manipulation. Its primary application lies in the construction of five- and six-membered heterocyclic rings containing at least two adjacent nitrogen atoms.

Pyrazole (B372694) Ring System Construction

The synthesis of the pyrazole ring is one of the most well-documented and significant applications of this compound and its unprotected precursor, methylhydrazine. nih.govconicet.gov.ar Pyrazoles are a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, and they form the core of numerous pharmacologically important compounds. nih.gov The Knorr pyrazole synthesis and related methodologies frequently employ substituted hydrazines to react with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govbeilstein-journals.org

Cyclocondensation with 1,3-Dicarbonyl Compounds

The most classic and straightforward method for constructing the pyrazole ring involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org In this reaction, this compound acts as the N-N component. The reaction typically proceeds by an initial nucleophilic attack of the terminal, more nucleophilic nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. nih.gov This is followed by a second condensation step involving the other nitrogen and the remaining carbonyl group, leading to a dihydropyrazole intermediate which then dehydrates to form the aromatic pyrazole ring.

The reaction conditions for this transformation can vary, often involving refluxing in a protic solvent like ethanol, sometimes with acid or base catalysis to facilitate the condensation and dehydration steps. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve regioselectivity in some cases. conicet.gov.ar

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

| 1,3-Dicarbonyl Compound | Hydrazine Reagent | Conditions | Major Product(s) | Yield |

|---|---|---|---|---|

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol, rt | Mixture of regioisomers | Not specified |

| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol, rt | ~1:1.3 mixture of regioisomers | Not specified |

| β-Enamino diketone 3a | Methylhydrazine | Not specified | tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 51% nih.gov |

Regioselectivity Considerations in Pyrazole Formation

When an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine like methylhydrazine or its Boc-protected form, the formation of two possible regioisomeric pyrazoles is possible. conicet.gov.ar The control of regioselectivity is a critical challenge in pyrazole synthesis. nih.gov The outcome is determined by which nitrogen atom of the hydrazine attacks which carbonyl group first.

In the case of methylhydrazine, the nitrogen atom bearing the methyl group is generally considered to be the more nucleophilic of the two. nih.gov This enhanced nucleophilicity directs its initial attack to the more sterically accessible or electronically deficient carbonyl carbon of the 1,3-dicarbonyl substrate. Conversely, with arylhydrazines, the primary amine is the most nucleophilic site. nih.gov The use of the Boc protecting group on the N-methylated nitrogen would reverse this inherent reactivity, making the terminal -NH2 the sole nucleophilic site for the initial attack. However, in many synthetic protocols, methylhydrazine is used directly, or the Boc group is removed under the reaction conditions. When using methylhydrazine, the reaction with a β-keto ester often leads to a mixture of isomers, highlighting the challenge of controlling regioselectivity. conicet.gov.arnih.gov Solvents can play a crucial role; for instance, using fluorinated alcohols can significantly favor the formation of one regioisomer over the other. conicet.gov.ar

Integration into Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov this compound and related Boc-protected hydrazines are valuable in MCRs for pyrazole synthesis. beilstein-journals.org

In one strategy, a Boc-protected hydrazine precursor is formed in situ. For example, arylboronic acids can be coupled with a Boc-protected diimide under copper catalysis. nih.govbeilstein-journals.org The resulting Boc-protected hydrazine can then, after acidic cleavage of the Boc groups, undergo cyclocondensation with a 1,3-dicarbonyl compound in a one-pot procedure to yield N-substituted pyrazoles. nih.govbeilstein-journals.org This approach circumvents the need to handle potentially unstable or less accessible hydrazine starting materials directly. Other MCRs might involve the in situ generation of the 1,3-dicarbonyl component, which then immediately reacts with the hydrazine. beilstein-journals.org These methods expand the scope and efficiency of pyrazole library synthesis. organic-chemistry.orgresearchgate.net

Synthesis of Other Nitrogen-Containing Heterocyclic Scaffolds

While the synthesis of pyrazoles is the most prominent application of this compound, its utility extends to the construction of other nitrogen-containing heterocycles. mdpi.com The fundamental reactivity—a protected N-methylhydrazine unit acting as a dinucleophile—can be applied to reactions with substrates other than 1,3-dicarbonyls.

For example, reaction with 1,4-dicarbonyl compounds can lead to the formation of six-membered pyridazine rings. Similarly, condensation with α,β-unsaturated carbonyl compounds can yield pyrazoline intermediates, which can be either the final product or be oxidized to pyrazoles. The principles of using hydrazine derivatives in C-N bond formation and cyclization are broadly applicable to a range of heterocyclic systems. researchgate.net The Boc group provides a synthetic advantage, allowing for controlled, stepwise reactions that might not be possible with the more reactive, unprotected methylhydrazine.

Mechanistic Investigations of Reactions Involving 1 Boc 1 Methylhydrazine

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies specifically elucidating the reaction pathways and transition states for reactions involving 1-Boc-1-methylhydrazine are not extensively documented in the current literature. However, insights can be drawn from computational and experimental studies on related hydrazine (B178648) derivatives and their reactions.

For instance, computational studies on the ozonation of unsymmetrical dimethylhydrazine (UDMH) and monomethylhydrazine (MMH) indicate that reactions often proceed via an initial hydrogen abstraction from the hydrazine's –NH2 group, leading to the formation of N-radical species. Subsequent oxidation of these radicals drives the formation of various products. This suggests that reactions involving this compound may also proceed through radical intermediates, particularly in oxidation reactions. The presence of the Boc (tert-butoxycarbonyl) group, a bulky and electron-withdrawing substituent, likely influences the stability and reactivity of these intermediates and the corresponding transition states.

In the context of copper-catalyzed reactions, mechanistic studies on N-monosubstituted hydrazones have revealed the significant role of N-centered radicals. The oxidation of these radicals by Cu(II) is a key step in the catalytic cycle. It is plausible that this compound participates in similar pathways, where the nitrogen atom coordinates to the copper center, facilitating electron transfer and the formation of radical intermediates. The specific transition states would be influenced by the steric and electronic properties of the Boc and methyl groups, which could be further elucidated through detailed computational modeling.

Role in Catalytic Cycles as a Stoichiometric or Catalytic Reducing Agent

Hydrazine and its derivatives are well-known reducing agents, and this compound is expected to exhibit similar properties. Its role in catalytic cycles, particularly in the regeneration of active catalytic species, is of significant interest.

Regeneration of Active Catalytic Species (e.g., Cu(I) from Cu(II) in Oxidation Reactions)

In many copper-catalyzed oxidation reactions, the active catalyst is a Cu(I) species, which is oxidized to Cu(II) during the catalytic cycle. For the cycle to continue, the Cu(II) must be reduced back to Cu(I). Hydrazine has been shown to be an effective reducing agent for this purpose. For example, studies on the structural transformations of copper hydroxide (B78521) nanoparticles have demonstrated that hydrazine can reduce Cu(II) to Cu(I). This suggests that this compound could function as a stoichiometric or catalytic reducing agent to regenerate Cu(I) from Cu(II) in various catalytic processes.

The proposed mechanism for this reduction involves the coordination of the hydrazine to the Cu(II) center, followed by an inner-sphere electron transfer. The Boc group on this compound would likely modulate this process by influencing the redox potential of the hydrazine and the stability of the resulting copper-hydrazine complex.

Influence on Catalytic Efficiency and Stereoselectivity

The structure of the reducing agent can significantly impact the efficiency and stereoselectivity of a catalytic reaction. The presence of the Boc and methyl groups in this compound introduces specific steric and electronic factors that can influence the coordination environment of the metal catalyst. This, in turn, can affect the binding of substrates and the stereochemical outcome of the reaction.

While direct studies on the influence of this compound on catalytic efficiency and stereoselectivity are limited, research on related systems provides valuable insights. For example, in copper-catalyzed reactions, the ligand environment around the copper center is crucial for controlling stereoselectivity. By coordinating to the copper, this compound could act as a ligand that influences the chiral environment of the active catalyst, thereby affecting the enantiomeric or diastereomeric excess of the product. Further research is needed to systematically investigate these effects and to design chiral variants of Boc-protected hydrazines for asymmetric catalysis.

Advanced Synthetic Applications and Derivatives of 1 Boc 1 Methylhydrazine

Precursor in Medicinal Chemistry Synthesis

The utility of 1-Boc-1-methylhydrazine in medicinal chemistry is well-established, primarily owing to its role as a versatile intermediate for creating a wide range of pharmaceutical compounds.

This compound is frequently employed as a chemical intermediate in the synthesis of pharmaceuticals. The Boc group provides a stable yet readily cleavable protecting element, enabling chemists to perform modifications on other parts of a molecule before revealing the hydrazine (B178648) functionality for subsequent reactions. This strategy is fundamental in multi-step syntheses of drug candidates.

A notable application is its connection to the ghrelin receptor agonist, anamorelin. Research has indicated that this compound exhibits synergistic effects when used in combination with other inhibitors of the ubiquitin-proteasome system, such as anamorelin. This suggests its utility not only as a structural precursor but also as a component in developing related therapeutic agents. Its role as a key intermediate simplifies synthetic pathways, allowing for the efficient and controlled construction of complex drug molecules.

The hydrazine moiety within this compound is a key functional group for constructing heterocyclic systems, which form the core of many biologically active compounds. One of the most significant applications is in the synthesis of pyrazole (B372694) scaffolds. Pyrazoles are a class of heterocyclic compounds renowned for their diverse pharmacological activities.

A regioselective synthesis method involves the reaction of this compound (or other substituted hydrazines) with β-enamino diketones. This condensation reaction provides a direct route to highly substituted pyrazole derivatives. For instance, the reaction of a β-enamino diketone with methylhydrazine resulted in the formation of tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate with a 51% yield. This methodology allows for the creation of novel chiral and achiral building blocks derived from piperidine-carboxylic acids, which can be further elaborated into complex drug candidates.

| Reactant A (β-Enamino Diketone) | Reactant B (Hydrazine) | Product | Yield (%) |

|---|---|---|---|

| β-Enamino diketone 3a | Methylhydrazine | tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate 5i | 51% |

| β-Enamino diketone 3a | Various Phenylhydrazines | Corresponding products 5b–h | Fair to Good |

Chiral Induction and Asymmetric Synthesis Methodologies

Asymmetric synthesis is a critical field in chemistry focused on the preferential formation of one enantiomer or diastereomer over another. This control is often achieved through the influence of a chiral feature in the substrate, reagent, or catalyst, a phenomenon known as asymmetric induction.

While this compound is an achiral molecule, it serves as a fundamental building block for the synthesis of optically active hydrazine derivatives. By reacting it with chiral reagents or substrates, chirality can be introduced into the resulting molecule. These chiral derivatives are valuable intermediates in the asymmetric synthesis of complex targets, such as the quinolone antimicrobial agent ofloxacin, where the S-(-) enantiomer is significantly more active. The synthesis often starts from chiral pool materials like (R)- and (S)-alaninol to create the desired optical antipodes.

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. After inducing the desired chirality, the auxiliary can be removed and often recovered for reuse. This approach is a powerful tool for constructing complex chiral molecules with high stereoselectivity.

While this compound is not itself a chiral auxiliary, its derivatives are integral to syntheses that employ this strategy. For example, in the stereoselective synthesis of α-SCF₃-β-ketoesters, a chiral auxiliary is used to generate enantiopure enamines. These chiral enamines then react to produce the target molecules with high enantiomeric excess. This highlights the role of hydrazine-derived components in facilitating reactions controlled by chiral auxiliaries, which are crucial for producing enantiomerically pure compounds for pharmacological evaluation. The use of chiral auxiliaries is a well-established method for controlling the anomeric selectivity in reactions like glycosylations.

Novel Transformations and Modern Synthetic Methodologies

The reactivity of this compound makes it suitable for a variety of modern synthetic transformations beyond simple protection and deprotection schemes. A key example is its use in multicomponent reactions to construct complex heterocyclic systems in a single step.

The synthesis of substituted pyrazoles from β-enamino diketones is a prime illustration of such a modern methodology. This transformation involves the condensation of the hydrazine with the diketone derivative, leading to a cyclization event that regioselectively forms the pyrazole ring. The reaction is efficient and allows for the introduction of various substituents, making it a versatile tool for creating libraries of potential drug candidates. This method provides access to novel heterocyclic amino acid-like derivatives in their protected form, which are valuable as both achiral and chiral building blocks for further synthetic elaboration.

Applications in Green Chemistry

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. In this context, this compound serves as a valuable building block in methodologies that align with these principles. A significant advancement in the green synthesis involving Boc-protected hydrazines is the development of solventless reaction conditions.

A notable green alternative is the direct reaction of a hydrazine with molten di-tert-butyl dicarbonate (B1257347) (Boc₂O) without any solvent or catalyst. semanticscholar.orgumich.edu This method is highly efficient, proceeds under robust conditions as the reagents are not sensitive to air or moisture, and simplifies product isolation, which can often be achieved through direct recrystallization or vacuum treatment. semanticscholar.orgumich.edu The elimination of solvents and catalysts not only reduces the environmental footprint but also enhances the safety and cost-effectiveness of the synthesis.

The "greenness" of a chemical process can be quantitatively assessed using various metrics. nih.govmdpi.com Key metrics include:

Atom Economy (AE): A measure of the efficiency with which atoms from the reactants are incorporated into the desired product.

Reaction Mass Efficiency (RME): This metric considers the yield, atom economy, and stoichiometry, representing the percentage of the mass of reactants that end up in the final product. nih.gov

Process Mass Intensity (PMI): A comprehensive metric that evaluates the total mass of materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. A lower PMI indicates a greener process.

The application of solventless techniques for the synthesis of compounds like this compound drastically improves these metrics, as illustrated in the comparative table below.

| Metric | Traditional Synthesis (with Solvent/Catalyst) | Green Synthesis (Solventless) | Green Chemistry Advantage |

|---|---|---|---|

| Solvent Use | High (e.g., Dichloromethane, Acetonitrile) | None | Eliminates solvent waste, toxicity, and purification costs. |

| Catalyst Use | Required (e.g., DMAP, Et₃N) | None | Avoids often toxic/expensive catalysts and their removal. semanticscholar.org |

| Work-up Procedure | Aqueous washes, extractions | Direct isolation (recrystallization/vacuum) | Reduces time, energy, and generation of aqueous waste. |

| Process Mass Intensity (PMI) | High | Low | Significantly less overall waste is generated per kg of product. |

| Reaction Mass Efficiency (RME) | Lower | Higher | More efficient conversion of reactant mass to product mass. nih.gov |

Integration into Flow Chemistry Protocols for Continuous Production

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates. The integration of this compound into flow chemistry protocols allows for the continuous production of its derivatives with enhanced safety, scalability, and process control.

Hydrazine derivatives can be hazardous, and their reactions are often highly exothermic. Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, provide superior heat and mass transfer. This enables precise temperature control, minimizing the risk of thermal runaways and the formation of undesired byproducts. This level of control is crucial when using this compound to synthesize complex molecules.

A typical flow chemistry setup for the synthesis of hydrazine derivatives involves pumping streams of reactants, such as an alcohol and an activating agent, which then mix and react within a heated or irradiated coil reactor. bohrium.comrsc.org The product stream exits the reactor continuously and can be directed to in-line purification or subsequent reaction steps. For instance, derivatives of this compound could be synthesized by reacting it with various electrophiles in a continuous-flow system. This approach is highly modular, allowing for rapid optimization of reaction conditions such as residence time, temperature, and stoichiometry. mdpi.com

The continuous nature of flow synthesis makes it readily scalable by either extending the operational time or by "numbering-up" (running multiple reactors in parallel). This contrasts with the often-challenging process of scaling up traditional batch reactions. Research on the continuous-flow synthesis of related hydrazine compounds demonstrates the feasibility and benefits of this technology. bohrium.comrsc.orgnih.gov These protocols often achieve high yields in significantly reduced reaction times compared to batch methods.

The table below summarizes typical parameters from published flow chemistry protocols for the synthesis of related hydrazine derivatives, which could be adapted for processes involving this compound.

| Parameter | Typical Range / Condition | Significance in Continuous Production |

|---|---|---|

| Reactor Type | Coil Reactor (PFA, PTFE tubing) | Provides excellent mixing and heat transfer for consistent reaction conditions. nih.gov |

| Residence Time | 5 - 20 minutes | Short reaction times significantly increase throughput compared to batch synthesis. nih.gov |

| Temperature | 30 - 100 °C | Precise temperature control prevents side reactions and ensures product quality. mdpi.com |

| Flow Rate | 0.5 - 2.0 mL/min | Directly controls residence time and production rate. mdpi.comnih.gov |

| Solvent | Acetonitrile (CH₃CN), Methanol (B129727)/DCM | Chosen to ensure full dissolution of reactants at the desired concentration. nih.gov |

| Pressure | Ambient - 5 bar | Can be used to suppress solvent boiling and enhance reaction rates. |

By integrating this compound into such protocols, manufacturers can achieve a more robust, efficient, and safer continuous production of a wide range of valuable chemical derivatives.

Structure Activity Relationship Sar Studies on 1 Boc 1 Methylhydrazine Derived Compounds

Impact of N-Methylation and Boc Protection on Compound Reactivity and Selectivity

The presence of both an N-methyl group and a tert-butoxycarbonyl (Boc) protecting group on the hydrazine (B178648) moiety of 1-Boc-1-methylhydrazine significantly influences its reactivity and the selectivity of its subsequent transformations. The Boc group, a common protecting group for amines, is known for its stability under various conditions and its facile removal under acidic conditions. In the context of hydrazines, the Boc group has a relatively weak influence on the nucleophilicity of the terminal NH2 group. This allows for selective reactions at this position while the N-methylated nitrogen remains protected.

However, the inherent nucleophilicity of methylhydrazine itself presents a challenge in terms of selective protection. The methyl group does not impart significant electronic or steric effects to differentiate the two nitrogen atoms, often leading to a lack of selectivity during protection reactions and the formation of product mixtures. This underscores the importance of a pre-functionalized building block like this compound, where one nitrogen is already selectively protected and methylated.

The N-methyl group, on the other hand, plays a critical role in modulating the biological activity of the final compounds. In many heterocyclic scaffolds, the presence and nature of a substituent on the nitrogen atom can significantly impact binding affinity to biological targets. For instance, in the development of pyrazole-based inhibitors, the introduction of a methyl group on the pyrazole (B372694) nitrogen has been shown to alter the inhibitory activity against specific enzymes. This highlights the dual role of the functionalities in this compound: the Boc group directs the initial reactivity, while the methyl group becomes a key determinant of the final compound's biological profile.

SAR in the Design and Development of Pyrazole-Based Compounds

This compound is a key precursor for the synthesis of N-methylated pyrazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govorientjchem.orgnih.govmdpi.combohrium.com The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govorientjchem.orgmdpi.comresearchgate.net The use of this compound allows for the direct introduction of a methyl group at the N1 position of the pyrazole ring, a crucial feature for modulating biological activity.

SAR studies on pyrazole derivatives have consistently demonstrated the importance of the substituents on the pyrazole core. Key structural requirements for potent and selective activity often include specific substitutions at various positions of the pyrazole ring. For example, in a series of biarylpyrazole cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were identified as crucial for high affinity. nih.gov While this example specifies a larger N1-substituent, it illustrates the principle that the nature of the group at this position is a critical determinant of activity.

In another study focusing on meprin α and β inhibitors, the introduction of a methyl group on the pyrazole nitrogen of 3,5-diphenylpyrazole (B73989) resulted in a decrease in activity compared to the unsubstituted analog. nih.gov This finding underscores that even a small alkyl group like methyl can significantly influence the binding affinity and that the optimal substituent at the N1-position is target-dependent. The ability to readily introduce this N-methyl group via this compound provides a straightforward route to probe this specific aspect of the SAR.

The following table summarizes the impact of N-substitution on the activity of certain pyrazole derivatives:

| Compound | N1-Substituent | Target | Impact on Activity |

| 3,5-diphenylpyrazole derivative | Methyl | Meprin α and β | 4- to 6-fold decrease |

| Biarylpyrazole derivative | 2,4-dichlorophenyl | Cannabinoid Receptor (CB1) | High antagonistic activity |

These examples clearly demonstrate that the N-methyl group introduced from this compound is a key modulator of the biological activity of the resulting pyrazole compounds.

SAR in Acylhydrazone Derivatives with Bioactive Properties

Acylhydrazones are another important class of bioactive compounds that can be synthesized from this compound. sioc-journal.cn The acylhydrazone moiety (–CO–NH–N=CH–) is considered a "privileged" structure in medicinal chemistry due to its ability to form hydrogen bonds and coordinate with metal ions, leading to a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.govmdpi.com The synthesis of acylhydrazones typically involves the condensation of a hydrazide with an aldehyde or a ketone. nih.govmdpi.com

In the context of derivatives from this compound, the resulting N-methylated acylhydrazones offer unique structural features for SAR exploration. The presence of the methyl group on the nitrogen atom adjacent to the carbonyl group can influence the conformational flexibility and electronic properties of the acylhydrazone backbone.

SAR studies on various series of acylhydrazone derivatives have revealed several key insights. For instance, the nature of the aromatic rings attached to both the carbonyl and the imine functions significantly impacts the biological activity. In a series of isatin-based hydrazones, the substitution pattern on the benzaldehyde (B42025) moiety was found to be a major determinant of their monoamine oxidase (MAO) inhibitory activity. researchgate.net Specifically, certain substitutions led to potent and selective inhibition of MAO-A or MAO-B.

The following table outlines the structural features and their impact on the bioactivity of certain acylhydrazone derivatives:

| Acylhydrazone Series | Key Structural Feature | Biological Target/Activity | SAR Observation |

| Isatin-based hydrazones | Substituents on the benzaldehyde ring | Monoamine Oxidases (MAO) | Substitution pattern dictates potency and selectivity for MAO-A vs. MAO-B. researchgate.net |

| General Acylhydrazones | Aromatic substituents | Various (antimicrobial, etc.) | Nature of aromatic rings influences activity. nih.gov |

Analytical Techniques for Characterization and Purity Assessment in Research

Chromatographic Methods (TLC, GC, HPLC) for Reaction Monitoring and Product Isolation/Purification

Chromatographic techniques are essential for monitoring the progress of reactions that produce 1-Boc-1-methylhydrazine, as well as for its subsequent isolation, purification, and purity assessment.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, a researcher can observe the disappearance of reactants and the appearance of the product spot. For a compound like this compound, a silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The relative polarity of the compound determines its retention factor (Rf), allowing for its separation from other components in the mixture.

Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds like this compound. It is frequently used to determine the purity of the final product. A common setup involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. A non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is often effective. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A Flame Ionization Detector (FID) is commonly used for detection, providing a response proportional to the amount of analyte. Purity is often reported as >97.0% as determined by GC derpharmachemica.com.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purification and purity analysis of this compound. It is particularly useful if the compound has low volatility or is thermally sensitive. Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. A typical mobile phase would be a gradient of water and an organic solvent like methanol (B129727) or acetonitrile. Detection is often achieved using an ultraviolet (UV) detector, although the Boc-protected hydrazine (B178648) may have a weak chromophore, potentially requiring detection at lower wavelengths.

Table 2: Typical Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | Reaction monitoring |

| GC | 5% Phenyl Polysiloxane (e.g., HP-5) | Helium or Nitrogen | Purity assessment |

| HPLC | C18-modified Silica | Water/Acetonitrile or Water/Methanol gradient | Purification and purity analysis |

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis

Mass Spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₁₄N₂O₂, which corresponds to a molecular weight of 146.19 g/mol sigmaaldrich.comsigmaaldrich.combiosynth.com.

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 146. The high-resolution mass spectrometry (HRMS) technique can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Electron Ionization (EI) is a common ionization technique that causes the molecular ion to fragment in a predictable manner. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. For this compound, characteristic fragmentation pathways would involve the loss of stable neutral fragments or the formation of stable carbocations. A prominent fragmentation would be the loss of a tert-butyl radical, leading to a fragment ion at m/z 89. Another common fragmentation for Boc-protected amines is the loss of isobutylene, resulting in a carbamic acid intermediate that can further fragment. Cleavage of the entire Boc group can also occur.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 146 | [C₆H₁₄N₂O₂]⁺ (Molecular Ion) | - |

| 90 | [M - C₄H₈]⁺ (Loss of isobutylene) | 56 |

| 89 | [M - C₄H₉]⁺ (Loss of tert-butyl radical) | 57 |

| 74 | [M - C₄H₈O]⁺ (McLafferty rearrangement) | 72 |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | 89 |

| 45 | [CH₃N₂H₂]⁺ (Cleavage of Boc group) | 101 |

Future Perspectives and Emerging Research Areas

Development of Novel Catalytic Systems Leveraging 1-Boc-1-methylhydrazine Reactivity

The ability of this compound to participate in catalytic cycles is an area of growing interest. Recent studies have demonstrated its utility as a reducing agent in copper-catalyzed reactions, specifically for the regeneration of the active Cu(I) species from inactive Cu(II) species. This has been successfully applied in the site- and enantioselective allylic and propargylic C-H oxidation reactions, improving reaction yields. chemrxiv.orgresearchgate.net In these systems, a catalytic amount of this compound is added to maintain the catalytic activity of the copper complex. chemrxiv.orgresearchgate.net

Future research in this area could focus on expanding the scope of catalytic systems where this compound can act as a crucial additive. This includes exploring other transition metal-catalyzed reactions that are prone to catalyst deactivation through oxidation. Furthermore, the development of chiral ligands that can work in concert with both the primary catalyst and this compound could lead to novel and highly efficient asymmetric transformations.

One study on the dynamic kinetic resolution of azlactones with hydrazines investigated the use of this compound. acs.org While in this specific case, its use led to a significant decrease in enantioselectivity, such findings are crucial for understanding the steric and electronic requirements of the catalyst's active site. acs.org This knowledge can guide the design of new catalysts specifically tailored to accommodate the unique structure of this compound, potentially unlocking new catalytic asymmetric reactions.

Exploration of New Reaction Classes and Transformative Processes for Complex Molecule Synthesis

The protected nature of this compound allows for selective reactions at the unsubstituted nitrogen atom, making it a valuable building block in the synthesis of complex molecules. sigmaaldrich.com Its application in the synthesis of substituted hydrazines and various heterocyclic compounds is an area ripe for further exploration.

A notable emerging application is its use in the hydrazinization reaction for the synthesis of aromatic-substituted chiral tetrahydropyran (B127337) rings. google.com This process, which can be catalyzed by a copper catalyst, demonstrates the potential of this compound in the development of novel synthetic methodologies for structurally complex and medicinally relevant scaffolds. google.com

Future investigations are likely to focus on harnessing the reactivity of this compound in multicomponent reactions (MCRs). The ability to introduce a protected methylhydrazine moiety in a single step from simple precursors could significantly streamline the synthesis of complex nitrogen-containing molecules. Additionally, the development of novel cyclization and annulation strategies involving this compound could provide access to new classes of heterocyclic compounds with interesting biological activities. The synthesis of pyrazoles and other N-N bond-containing heterocycles are promising areas of investigation. nih.govsemanticscholar.org

The selective reactivity of this compound also makes it a suitable candidate for the synthesis of peptoids and other peptidomimetics. Its incorporation into oligomeric structures has been demonstrated, and further exploration of its use in creating novel folded architectures and bioactive molecules is warranted.

Integration into Automated and High-Throughput Synthesis Platforms for Discovery Research

The increasing demand for the rapid synthesis and screening of large compound libraries for drug discovery and materials science necessitates the integration of versatile building blocks into automated and high-throughput synthesis platforms. While specific examples of the use of this compound in such systems are not yet widely reported, its properties make it a strong candidate for future applications.

The development of flow synthesis protocols for hydrazine (B178648) derivatives highlights the potential for adapting reactions involving this compound to continuous manufacturing processes. This would not only allow for safer handling of potentially hazardous reagents but also enable facile scalability. The well-defined reactivity of this compound, owing to the Boc protecting group, is advantageous for automated synthesis, as it can lead to cleaner reactions with fewer byproducts, simplifying purification.

Future research should focus on developing robust and reliable reaction conditions for transformations involving this compound that are amenable to automation. This includes reactions that can be performed in solution phase or on solid support, making them compatible with robotic liquid handlers and parallel synthesis platforms. The use of this compound in the high-throughput synthesis of compound libraries based on privileged scaffolds, such as pyrazoles or other heterocycles, could significantly accelerate the discovery of new bioactive molecules.

Computational Chemistry Approaches for Predicting Reactivity and Guiding Reaction Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry for understanding reaction mechanisms, predicting reactivity, and guiding the design of new reactions and catalysts. The application of these methods to reactions involving this compound is an emerging area with significant potential.

Density Functional Theory (DFT) calculations have been employed to study the conformational preferences of peptoid oligomers synthesized using this compound. Such studies provide valuable insights into the structural consequences of incorporating this building block into larger molecules.

In the context of reaction development, computational studies can be used to elucidate the transition-state structures and reaction pathways of transformations involving this compound. For instance, in the dynamic kinetic resolution of azlactones, computational analysis helped to rationalize the poor enantioselectivity observed with this compound by highlighting the absence of a key hydrogen bonding interaction with the catalyst. acs.org This predictive power can be leveraged to screen potential catalysts and reaction conditions in silico, thereby accelerating the discovery of new and efficient synthetic methods.

Future research will likely involve the use of more advanced computational models to predict the regioselectivity and stereoselectivity of reactions with this compound. This could involve the use of machine learning algorithms trained on experimental data to develop predictive models for reaction outcomes. Such in silico tools would be invaluable for guiding the design of complex synthetic routes and for identifying novel applications of this compound in transformative chemical processes. DFT studies are also valuable for understanding the structure, stability, and reactivity of hydrazine derivatives in general, which can inform the specific applications of this compound. epstem.netdergipark.org.tr

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Boc-1-methylhydrazine to improve yield and purity?

- Methodological Answer : The synthesis typically involves protecting the methylhydrazine nitrogen with a tert-butoxycarbonyl (Boc) group. Key factors include reaction temperature (ambient to reflux), solvent choice (e.g., dichloromethane or acetic acid), and stoichiometric control of reagents. For example, glacial acetic acid was used to remove the Boc group in a reflux setup, yielding 69% after purification via ether washing . Monitoring via TLC (80% ethyl acetate/hexane) ensures intermediate stability . Optimizing anhydrous conditions and inert atmospheres can minimize side reactions and improve purity .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Storage : Store in a cool, dry place (<25°C) under inert gas (e.g., nitrogen) to prevent decomposition .

- Exposure Mitigation : Use fume hoods for reactions; avoid inhalation or skin contact. Immediate washing with water is advised for accidental exposure .

- Waste Disposal : Follow institutional guidelines for hydrazine derivatives, as they may form explosive byproducts .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm Boc-group integrity and methylhydrazine structure (e.g., tert-butyl signals at ~1.4 ppm in ¹H NMR) .

- LCMS/HPLC : Monitors reaction progress and purity (>95% by HPLC) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1680–1720 cm⁻¹) from the Boc group .

Advanced Research Questions

Q. How does the Boc-protecting group in this compound influence chemoselectivity in nucleophilic addition reactions?

- Methodological Answer : The Boc group sterically and electronically blocks the methylated nitrogen, directing nucleophilic attack to the less hindered NH site. For example, in reactions with chlorotriazines, the unprotected nitrogen selectively forms hydrazine-functionalized arenes, avoiding undesired side products . This selectivity is critical in synthesizing heterocycles or peptide mimetics where regioselectivity impacts bioactivity .

Q. What experimental strategies resolve contradictory data in hydrazine-mediated cyclization reactions using this compound?

- Methodological Answer :

- Controlled Reagent Ratios : Adjust stoichiometry to favor mono- vs. bis-adduct formation (e.g., 1:1 vs. 2:1 hydrazine:substrate ratios) .

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 0°C vs. reflux) to isolate intermediates .

- Cross-Validation : Compare NMR data with computational models (e.g., DFT calculations) to confirm regiochemical outcomes .

Q. How can researchers validate the stability of this compound under diverse reaction conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity, or acidic/basic conditions, then analyze degradation via LCMS .

- Protection Group Compatibility : Test Boc stability under common reaction conditions (e.g., catalytic hydrogenation) to identify incompatible protocols .

- Long-Term Storage Analysis : Monitor purity over 6–12 months using HPLC to establish shelf-life guidelines .

Methodological Notes

- Reproducibility : Adhere to experimental details (e.g., inert atmosphere, drying agents) as minor variations can alter outcomes .

- Data Reporting : Include full spectral data (NMR, IR) and purity metrics in publications to enable cross-validation .

- Ethical Compliance : Avoid in vivo applications unless explicitly approved for non-therapeutic research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.